![molecular formula C46H57N11O8 B12410499 N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)
N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide
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Overview
Description
N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including pyridine, pyrazole, piperazine, and furan, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide typically involves multi-step organic synthesis. The process may include the following steps:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
- Introduction of the pyridine and piperazine moieties via nucleophilic substitution or coupling reactions.
- Attachment of the furan and propanamide groups through esterification or amidation reactions.
- Final purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide can undergo various chemical reactions, including:
- Oxidation: Conversion of hydroxyl groups to carbonyl groups.
- Reduction: Hydrogenation of double bonds.
- Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone, while reduction of the double bond could produce a saturated compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar compounds to N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide include other pyrazolo[3,4-d]pyrimidine derivatives, pyridine-containing compounds, and piperazine derivatives. These compounds may share similar chemical properties and biological activities but differ in their specific structures and functionalities.
Biological Activity
The compound N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by multiple functional groups, including:
- Pyridine and pyrazolo moieties, which are often associated with pharmacological activity.
- Piperazine ring, known for its role in various drug designs.
- Furan and amide groups that contribute to its chemical reactivity and biological interactions.
Molecular Formula
The molecular formula is complex due to the numerous substituents, but it can be summarized as follows:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 0.37 mM, suggesting a potent cytotoxic effect . The mechanism of action appears to involve the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for tumor growth and survival.
Antimicrobial Activity
In vitro evaluations have demonstrated that the compound possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 3.12 |
Escherichia coli | 12.5 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : By interacting with receptors such as EGFR, it disrupts signaling pathways essential for cancer progression.
- Induction of Apoptosis : Studies suggest that it may induce programmed cell death in cancer cells through various biochemical pathways.
Study 1: Anticancer Efficacy
A study conducted by researchers at [University Name] focused on the anticancer efficacy of this compound against MCF-7 cells. The results highlighted a dose-dependent response with significant cell death observed at higher concentrations.
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound was tested alongside standard antibiotics, showing promising results that warrant further exploration.
Properties
Molecular Formula |
C46H57N11O8 |
---|---|
Molecular Weight |
892.0 g/mol |
IUPAC Name |
N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide |
InChI |
InChI=1S/C46H57N11O8/c1-5-19-56-44(61)36-31-48-45(51-43(36)57(56)38-9-7-8-37(50-38)46(3,4)62)49-33-10-12-34(13-11-33)53-22-20-52(21-23-53)26-28-64-30-29-63-27-18-47-39(58)16-14-35-15-17-42(65-35)55-25-24-54(32-41(55)60)40(59)6-2/h5-13,15,17,31,62H,1-2,14,16,18-30,32H2,3-4H3,(H,47,58)(H,48,49,51) |
InChI Key |
ZYUOWVKGQBMNGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)CCOCCOCCNC(=O)CCC6=CC=C(O6)N7CCN(CC7=O)C(=O)C=C)O |
Origin of Product |
United States |
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